molecular formula C26H35N3O3 B2855379 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide CAS No. 922040-13-9

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide

Cat. No.: B2855379
CAS No.: 922040-13-9
M. Wt: 437.584
InChI Key: JWFRSKBBCYDHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 4-methoxyphenoxy group, a tetrahydroquinoline moiety, and a piperidine-substituted ethylamine chain. The presence of both lipophilic (piperidine, tetrahydroquinoline) and polar (acetamide, methoxyphenoxy) groups implies a balance of solubility and membrane permeability, critical for CNS activity .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-28-14-6-7-20-17-21(8-13-24(20)28)25(29-15-4-3-5-16-29)18-27-26(30)19-32-23-11-9-22(31-2)10-12-23/h8-13,17,25H,3-7,14-16,18-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRSKBBCYDHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This structure includes a methoxyphenoxy group and a piperidinyl moiety, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of compounds containing the methoxyphenoxy group exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial effectiveness, suggesting that modifications to the structure could enhance activity against various pathogens .

2. Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes. Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported an IC50 value of 46.42 µM against BChE for a related compound, indicating potential for neuroprotective applications .

3. Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound have shown it to selectively induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperidinyl group may facilitate interaction with neurotransmitter receptors, enhancing its activity in neurological contexts.
  • Enzyme Modulation : By inhibiting cholinesterases, the compound may increase acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
  • Apoptotic Pathways : The compound may initiate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Study 1: Antimicrobial Efficacy

In a controlled study evaluating various derivatives of methoxyphenol compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that modifications to the phenoxy group significantly enhanced antibacterial efficacy. The study concluded that optimizing the lipophilicity and electronic properties could lead to more potent antimicrobial agents .

Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of related compounds showed promising results in animal models. The study highlighted the potential for these compounds to mitigate cognitive decline by acting on cholinergic systems and reducing oxidative stress markers .

Data Summary

Activity TypeCompound TypeIC50 Value (µM)Reference
AntibacterialMethoxyphenol derivativesVaries
Cholinesterase InhibitionSimilar Compounds46.42 (BChE)
CytotoxicityCancer Cell LinesVaries

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds with similar structures exhibit antidepressant effects. The tetrahydroquinoline structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide may possess similar properties, warranting further investigation into its efficacy as an antidepressant.

Anticancer Properties

The compound's ability to inhibit certain cancer cell lines has been explored in vitro. Preliminary results suggest that it may induce apoptosis in specific types of cancer cells. Further research is needed to elucidate the mechanisms involved and to assess its potential for development as an anticancer agent.

Study 1: Antidepressant Effects

A study conducted on similar tetrahydroquinoline derivatives showed significant improvements in depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the brain. This suggests that this compound could be evaluated for similar effects.

Study 2: Anticancer Activity

In vitro assays demonstrated that compounds with the tetrahydroquinoline structure inhibited the proliferation of breast cancer cells by inducing cell cycle arrest. The study highlighted the need for further exploration of this compound's structure-activity relationship to optimize its anticancer potential.

Comparison with Similar Compounds

Insights :

  • Piperidine/piperazine and methoxyphenyl/phenoxy motifs are common in analogs, but substitutions (e.g., sulfonyl, thienyl) significantly alter target specificity .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that compounds with >70% structural similarity often share overlapping modes of action . For instance:

  • Analog 1 (): Exhibits µM-level inhibition of serotonin receptors (5-HT2A/2C) due to its phenylpiperazine core .
  • Analog 2 (): Acts as a cooling agent via TRPM8 channel modulation, linked to its pyrazole-thienyl group .
  • Target Compound: Predicted to interact with glutamate receptors (e.g., GluN2B) based on tetrahydroquinoline’s role in NMDA receptor modulation .

Activity Cliffs: Minor structural changes (e.g., replacing piperidine with piperazine) can lead to drastic potency shifts. For example, piperazine-containing analogs show 10-fold higher 5-HT2A affinity than piperidine derivatives .

Protein Target Interactions

Docking studies and molecular dynamics simulations highlight target-specific binding patterns:

Target Protein Compound Example (IC50) Target Compound’s Predicted IC50* Selectivity Notes
GluN1/GluN2B (NMDA) Ro 25-6981 (0.009 µM ) 0.05–0.1 µM Tetrahydroquinoline may enhance subtype specificity vs. GluN2A/C/D
5-HT2A Ifenprodil (0.15 µM ) >10 µM Lack of phenylpiperazine reduces affinity
TRPM8 2-(4-Methylphenoxy)-N-(thienylmethyl)acetamide Inactive Absence of thienyl/pyrazole groups limits activity

*Predicted via homology modeling and scaffold-activity relationships .

Pharmacokinetics and Toxicity

  • Metabolic Stability: The methoxyphenoxy group may reduce CYP3A4-mediated oxidation compared to methylphenoxy analogs, as seen in ’s cooling agent .
  • Toxicity : Piperidine-containing compounds often show higher CNS toxicity than piperazine derivatives due to increased blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes and reagents for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydroquinoline core via cyclization or reduction of precursor nitro compounds (e.g., using iron powder under acidic conditions for nitro-group reduction) .
  • Step 2: Introduction of the piperidin-1-yl group via nucleophilic substitution or alkylation, often requiring bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) .
  • Step 3: Acetamide coupling using condensing agents (e.g., carbodiimides) to link the 4-methoxyphenoxy moiety to the core structure .

Key Reagents and Conditions:

StepReagents/ConditionsPurposeReference
1Fe powder, HClNitro reduction
2NaH, DMF, 60–80°CAlkylation
3EDC/HOBt, RTAmide bond formation

Note: Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity?

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Systematic optimization involves:

  • Temperature Control: Elevated temperatures (e.g., 60–80°C) enhance reaction kinetics for alkylation but must avoid decomposition .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require strict drying to prevent hydrolysis .
  • Catalyst Screening: Bases like K₂CO₃ vs. NaH influence regioselectivity in substitution reactions .

Case Study: In a related acetamide synthesis, replacing DMF with DMSO increased yield from 65% to 82% due to better solubility of intermediates .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) require:

  • Repetition Under Controlled Conditions: Ensure anhydrous solvents and inert atmospheres to exclude artifacts .
  • Advanced Techniques: 2D NMR (e.g., COSY, HSQC) clarifies proton-proton correlations and quaternary carbon assignments .
  • X-ray Crystallography: Resolves ambiguity in stereochemistry or crystal packing effects .

Example: In , TLC-monitored synthesis ensured reaction completion, avoiding unreacted starting material peaks in NMR .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies involve:

  • Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy, alter piperidine ring size) .
  • Biological Assays: Test analogs against target receptors (e.g., kinase inhibition, GPCR binding) .
  • Computational Modeling: Docking studies predict binding interactions (e.g., methoxy group’s role in hydrophobic pockets) .

SAR Table (Based on ):

Analog ModificationBiological Activity ChangeReference
Fluorophenyl → ChlorophenylEnhanced antimicrobial activity
Piperidine → PiperazineReduced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.